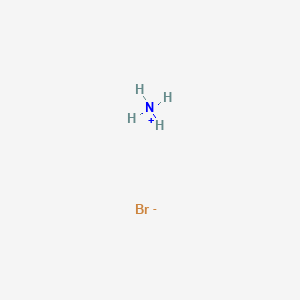
Hexyl 4-aminobenzoate
Overview
Description
Hexyl 4-aminobenzoate, also known as para-aminobenzoic acid or PABA, is an organic compound that is slightly soluble in water . It consists of a benzene ring substituted with amino and carboxyl groups . It is extensively used in personal care products to prevent sunburn, skin aging, skin cancer, and photodegradation caused by UV filter radiation .
Synthesis Analysis
The synthesis of Hexyl 4-aminobenzoate involves a three-step process: alkylation, esterification, and alkylation . The organisms biosynthesizing PABA obtain it from chorismate by a reaction catalysed by 4-amino-4-deoxychorismate synthase .Molecular Structure Analysis
The molecular structure of Hexyl 4-aminobenzoate consists of a central triazine ring that acts like a linker for three 2-ethylhexyl 4-aminobenzoate fragments . Its formula is C13H19NO2 and it has a molecular weight of 221.2955 .Chemical Reactions Analysis
Hexyl 4-aminobenzoate affords an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry . It also has the ability to absorb, reflect, and scatter ultraviolet (UV) radiation .Physical And Chemical Properties Analysis
Hexyl 4-aminobenzoate is a white solid, although commercial samples can appear gray . It has a fusion temperature of 334 K .Scientific Research Applications
Synthesis and Optical Properties of Polymers
Takagi et al. (2013) discussed the synthesis of polymers containing phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate, demonstrating their potential in the field of polymer chemistry and materials science for developing materials with unique optical properties (Takagi, Nobuke, Nishikawa, & Yamakado, 2013).
Biotechnological Applications in Various Industries
Wang et al. (2018) reviewed the use of 4-Hydroxybenzoic acid, a related compound, in the biosynthesis of high-value bioproducts, hinting at the potential applications of hexyl 4-aminobenzoate in similar biotechnological processes across industries like food, cosmetics, and pharmacy (Wang, Bilal, Hu, Wang, & Zhang, 2018).
Medical Applications and Biochemical Analysis
Bando et al. (1990) developed a method for the determination of 4-aminobenzoic acid in urine, highlighting its importance in medical diagnostics and biochemical analysis (Bando, Ogawa, Tsuji, & Sasaoka, 1990).
Environmental and Safety Studies
Li et al. (2017) investigated the environmental behavior of Ethyl-4-aminobenzoate, a compound similar to hexyl 4-aminobenzoate, indicating the relevance of such studies in assessing the environmental impact and safety of chemical compounds (Li, Sang, Chow, Law, Guo, & Leung, 2017).
Drug Development and Pharmaceutical Applications
Sanphui et al. (2015) utilized 4-aminobenzoic acid in the development of cocrystals and salts to modify the mechanical properties of pharmaceutical crystals, indicating the potential use of hexyl 4-aminobenzoate in similar applications (Sanphui, Mishra, Ramamurty, & Desiraju, 2015).
Safety And Hazards
Hexyl 4-aminobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
properties
IUPAC Name |
hexyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIGKXXCHKVGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871957 | |
| Record name | Hexyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Hexyl 4-aminobenzoate | |
CAS RN |
13476-55-6 | |
| Record name | Benzoic acid, 4-amino-, hexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















